gamma-Terpineol

Descripción general

Descripción

Gamma-Terpineol is a naturally occurring monoterpenoid alcohol. It is one of the isomers of terpineol, which also includes alpha-terpineol, beta-terpineol, delta-terpineol, and terpinen-4-ol . This compound is less commonly found in nature compared to its alpha and terpinen-4-ol counterparts . It is a colorless liquid with a pleasant odor, often used in the fragrance and flavor industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Gamma-Terpineol can be synthesized through the hydration of alpha-pinene or turpentine . The process involves the addition of water to the double bond of alpha-pinene in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid . The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield .

Another method involves the biotransformation of monoterpenes like limonene, alpha-pinene, and beta-pinene using microbial processes . This method leverages the enzymatic activity of microorganisms to convert the monoterpenes into this compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves the continuous-flow synthesis method . This method optimizes the reaction conditions to achieve high conversion rates and selectivity. For example, the hydration of alpha-pinene using an aqueous solution of chloroacetic acid in continuous flow conditions can yield this compound with good conversion and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

Gamma-Terpineol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include terpineol oxide, dihydroterpineol, and halogenated terpineol derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

Gamma-Terpineol has shown promising anticancer effects, particularly against human hepatoma cells. A study demonstrated that treatment with this compound significantly inhibited the proliferation of BEL-7402 cells, a human hepatoma cell line, in a dose-dependent manner. The IC50 value was found to be 0.32 mg/ml, indicating its potency as an anticancer agent.

Key Findings:

- Inhibition of Cell Proliferation:

- Concentrations of this compound from 40 to 640 μg/ml resulted in varying inhibition rates (Table 1).

| Concentration (μg/ml) | Inhibition Rate (%) |

|---|---|

| 40 | 8.87 |

| 80 | 11.99 |

| 160 | 26.62 |

| 320 | 49.68 |

| 640 | 69.16 |

- Induction of Apoptosis: Flow cytometry analysis revealed an increase in apoptotic cells from 9.34% to 71% after exposure to this compound at a concentration of 320 μg/ml over 48 hours .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for food preservation and safety applications. It has been shown to effectively inhibit various pathogenic bacteria including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus.

Mechanism of Action:

The antimicrobial effect is attributed to its interaction with bacterial cell membranes, leading to cell lysis and death due to disruption of membrane integrity.

Neuroprotective Effects

Research indicates that this compound may provide neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's disease. A related compound, alpha-terpineol, was studied for its effects on oxidative stress and cognitive function in rats.

Key Findings:

- Oxidative Stress Reduction: Treatment with alpha-terpineol significantly increased superoxide dismutase levels while decreasing malondialdehyde levels, indicating reduced oxidative stress.

- Behavioral Improvements: Enhanced learning and memory capabilities were observed in treated groups compared to untreated controls .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the activity of enzymes involved in inflammatory pathways such as cyclooxygenase and lipoxygenase. This action helps reduce the production of pro-inflammatory mediators.

Biochemical Analysis:

- This compound enhances the activity of antioxidant enzymes, contributing to its overall anti-inflammatory effects.

Potential Applications in Mental Health

Recent studies have explored the antidepressant-like effects of terpineol through modulation of cannabinoid receptors and dopaminergic pathways. Acute administration showed a reduction in immobility time in behavioral tests, suggesting potential applications for mood disorders .

Mecanismo De Acción

The mechanism of action of gamma-Terpineol involves its interaction with cellular membranes and enzymes . It can disrupt the permeability barrier of microbial cell membranes, leading to cell lysis and death . This compound also acts as a positive allosteric modulator of gamma-aminobutyric acid receptors, enhancing their activity .

Comparación Con Compuestos Similares

Gamma-Terpineol is unique among its isomers due to its specific chemical structure and properties . Similar compounds include:

Alpha-Terpineol: Widely found in nature and commonly used in the fragrance industry.

Beta-Terpineol: Less common and has different chemical properties compared to this compound.

Delta-Terpineol: Rarely found in nature and has limited applications.

Terpinen-4-ol: Commonly found in essential oils and has significant antimicrobial properties.

This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Actividad Biológica

Gamma-terpineol, a monoterpene alcohol found in various essential oils, has garnered attention for its diverse biological activities. This article synthesizes recent research findings on the biological effects of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.

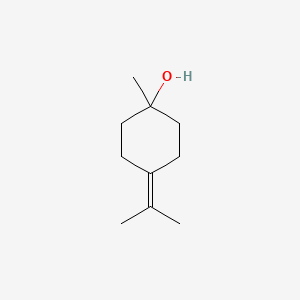

Chemical Structure and Properties

This compound (C10H18O) is one of the isomers of terpineol, characterized by its pleasant odor and occurrence in essential oils such as pine and tea tree oil. It exhibits a range of biological activities attributed to its chemical structure, which allows it to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. Notably, research on human hepatoma BEL-7402 cells demonstrated that this compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner.

Key Findings:

- Cell Proliferation Inhibition : Treatment with this compound at concentrations ranging from 40 to 640 μg/mL resulted in significant inhibition of cell proliferation (Table 1). The inhibitory rates were recorded as follows:

| Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|

| 40 | 8.87 |

| 80 | 11.99 |

| 160 | 26.62 |

| 320 | 49.68 |

| 640 | 69.16 |

- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells from 9.34% to 71.00% after exposure to this compound over 48 hours at a concentration of 320 μg/mL .

- Mechanism of Action : The study indicated that this compound induces apoptosis through the activation of caspases and modulation of cell cycle progression, particularly causing accumulation in the G1 or S phase .

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties. A study evaluated its effectiveness against airborne microbes, revealing that vaporized this compound showed substantial antimicrobial activity against various pathogens.

Research Insights:

- Microbial Inhibition : The vapors of this compound were effective against a range of airborne microbes, demonstrating its potential as a natural antimicrobial agent .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study Overview:

A study examined the effects of alpha-terpineol (a related compound) on Alzheimer's disease models in rats. Key findings included:

- Oxidative Stress Reduction : Treatment with alpha-terpineol significantly increased superoxide dismutase (SOD) levels while decreasing malondialdehyde (MDA) levels, indicating reduced oxidative stress .

- Behavioral Improvements : The treated group exhibited enhanced learning and memory capabilities compared to untreated groups, suggesting potential cognitive benefits .

Propiedades

IUPAC Name |

1-methyl-4-propan-2-ylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRLDGQZIVUQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC(CC1)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060416 | |

| Record name | gamma-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

218.00 to 219.00 °C. @ 760.00 mm Hg | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

586-81-2 | |

| Record name | γ-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylethylidene)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-TERPINEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PH9U7XEWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 - 70 °C | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of gamma-terpineol in the context of plant essential oils and their applications?

A: this compound is a common constituent of various plant essential oils, often contributing to their characteristic aromas. For instance, research has identified this compound as a significant component in the essential oils of Dysphania graveolens [], Thymus kotschyanus, and Thymus persicus []. These oils are known for their potent antimicrobial properties and are traditionally used against intestinal parasites []. In the case of Thymus species, the high concentration of aromatic compounds like carvacrol and thymol, along with this compound, likely contributes to their strong antibacterial activity [].

Q2: How does this compound contribute to the sensory characteristics of food products?

A: this compound is known for its pleasant, floral, and slightly woody aroma, making it a valuable fragrance compound in various applications. Research on the renowned "Dahongpao Mother Tree" tea (Camellia sinensis) highlighted the presence of this compound, along with other aroma compounds, contributing to its stronger floral, fruity, green, and woody odor profile compared to its cuttings []. This finding suggests that this compound plays a crucial role in shaping the unique sensory experience of this tea variety.

Q3: Are there any studies investigating the metabolic pathways of this compound in microorganisms?

A: Yes, research has explored the bacterial catabolism of limonene, a monoterpene, which involves this compound as an intermediate product. A study successfully cloned and expressed genes from Enterobacter cowanii 6L, demonstrating the microorganism's ability to utilize limonene []. The researchers identified four novel limonene hydroxylase enzymes that catalyzed the conversion of limonene to various products, including this compound []. This finding provides valuable insights into the microbial degradation pathways of monoterpenes and the role of enzymes like limonene hydroxylase in producing compounds like this compound.

Q4: Can you elaborate on the analytical techniques used to identify and quantify this compound in complex mixtures?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to analyze and quantify this compound in complex mixtures like essential oils and plant extracts. This technique separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratios. Researchers utilized GC-MS to determine the chemical composition of Dysphania graveolens and Dysphania ambrosioides essential oils, revealing the presence and relative abundance of this compound []. Similarly, GC-MS analysis was crucial in identifying and quantifying this compound in the "Dahongpao Mother Tree" tea, contributing to the understanding of its distinct aroma profile [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.